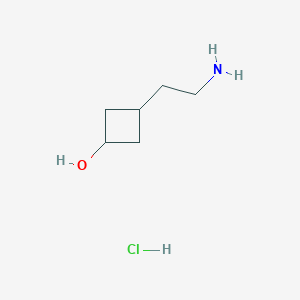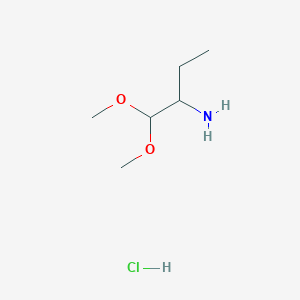
4-(aminomethyl)-N-hydroxybenzamide hydrochloride
Descripción general
Descripción
The compound “4-Aminomethylphenylboronic acid hydrochloride” has a CAS Number of 75705-21-4 and a molecular weight of 187.43 . It is stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
In one synthesis process involving a similar compound, “4-(Aminomethyl)benzonitrile hydrochloride”, the compound was used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Molecular Structure Analysis
The InChI code for “4-Aminomethylphenylboronic acid hydrochloride” is 1S/C7H10BNO2.ClH/c9-5-6-1-3-7 (4-2-6)8 (10)11;/h1-4,10-11H,5,9H2;1H .
Physical And Chemical Properties Analysis
“4-Aminomethylphenylboronic acid hydrochloride” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Aplicaciones Científicas De Investigación
Applications in Molecular Characterization
- Refractivity and Polarizability Studies: The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a related compound, reveals insights into density, refractive index, molar refractivity, and polarizability, contributing to a better understanding of its molecular characteristics (Sawale et al., 2016).
Medicinal Chemistry and Drug Design
- HDAC6 Inhibitor Development: Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors for the HDAC6 isoform, offering potential therapeutic implications in medicinal chemistry (Blackburn et al., 2013); (Blackburn et al., 2014).
Electropolymerization and Sensor Development
- Electropolymerization for Sensor Applications: Research on derivatives of 4-aminobenzamide, closely related to 4-(aminomethyl)-N-hydroxybenzamide, involves electropolymerization for developing electrochemical transducers, potentially useful in sensor technology (Santos et al., 2019).
Synthesis and Structural Analysis
- Synthesis of Substituted Benzamides: Studies on the synthesis of various substituted phenylglycines, including derivatives of benzamides, highlight the versatility and potential applications of benzamide derivatives in synthetic chemistry (Ben-Ishai et al., 1977).
- Cocrystal Formation: The formation of cocrystals with 4-hydroxybenzamide, a compound structurally related to 4-(aminomethyl)-N-hydroxybenzamide, provides insights into non-covalent interactions and cocrystal stability, valuable for materials science and pharmaceutical applications (Manin et al., 2015).
Electrochemical Studies
- Electrochemical Oxidation Analysis: The study of amino-substituted benzamides offers insights into electrochemical oxidation mechanisms, important for understanding antioxidant activities and the development of novel compounds (Jovanović et al., 2020).
Spectroscopic Studies
- Spectroscopic Analysis of Benzamide Derivatives: Research into the spectroscopic properties of 4-hydroxybenzamide, closely related to 4-(aminomethyl)-N-hydroxybenzamide, offers valuable data on molecular structure, aiding in the design of new compounds with specific properties (Ramesh et al., 2020).
Synthon Modularity in Crystal Engineering
- Crystal Engineering: The study of 4-hydroxybenzamide in cocrystals elucidates synthon modularity, fundamental for crystal engineering and design, showcasing the importance of such compounds in materials science (Tothadi & Desiraju, 2012).
Safety And Hazards
The safety information for “4-Aminomethylphenylboronic acid hydrochloride” indicates that it may be harmful if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
4-(aminomethyl)-N-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-6-1-3-7(4-2-6)8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPDTIINIGOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-hydroxybenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)






![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)


![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
